1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a methylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced through cyclization reactions involving appropriate precursors. Finally, the esterification of the azetidine derivative with 2-methylbenzoic acid yields the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or azetidine rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of potential derivatives .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may enhance the compound’s binding affinity or specificity for these targets. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of the ester group.
N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide: Features a benzothiazole ring with an acetamide group.
2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring with a hydroxyphenyl group
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-2-3-7-14(12)17(21)22-13-10-20(11-13)18-19-15-8-4-5-9-16(15)23-18/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUGDPZDVAUIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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